molecular formula C9H11ClO2S B1280232 3-Phenylpropane-1-sulfonyl chloride CAS No. 63014-04-0

3-Phenylpropane-1-sulfonyl chloride

Cat. No.: B1280232
CAS No.: 63014-04-0
M. Wt: 218.7 g/mol
InChI Key: DUWPDKKXSBXWLY-UHFFFAOYSA-N
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Description

3-Phenylpropane-1-sulfonyl chloride is a synthetic organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . . This compound is commonly used in various scientific experiments, research, and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylpropane-1-sulfonyl chloride can be synthesized through the sulfonylation of 3-phenylpropane-1-ol using chlorosulfonic acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.

    Reduction Reactions: It can be reduced to form corresponding sulfides or sulfoxides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenylpropane-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules such as proteins and peptides through sulfonylation reactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals, agrochemicals, and polymers

Mechanism of Action

The mechanism of action of 3-Phenylpropane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable sulfonamide, sulfonate ester, and sulfonic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylpropane-1-sulfonyl chloride is unique due to its extended alkyl chain, which provides additional flexibility and reactivity compared to other sulfonyl chlorides. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

3-phenylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWPDKKXSBXWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503087
Record name 3-Phenylpropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63014-04-0
Record name 3-Phenylpropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpropane-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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